Elucidation of the Molecular Architecture: A Technical Guide to 2-(4-Cyanophenyl)benzothiazole
Elucidation of the Molecular Architecture: A Technical Guide to 2-(4-Cyanophenyl)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-cyanophenyl)benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthetic protocols, spectroscopic characterization, and potential biological relevance of this molecule, presenting data in a clear and accessible format to support ongoing research and development efforts.
Molecular Structure and Properties
2-(4-Cyanophenyl)benzothiazole possesses a rigid, planar structure consisting of a benzothiazole ring system linked at the 2-position to a cyanophenyl group. This structural arrangement confers specific physicochemical properties that are crucial for its biological activity.
Table 1: Physicochemical Properties of 2-(4-Cyanophenyl)benzothiazole
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈N₂S | [1] |
| Molecular Weight | 236.29 g/mol | [1] |
| CAS Number | 17930-02-8 | [2] |
| Melting Point | 170-171 °C | [3] |
| Boiling Point | 426.6±47.0 °C (Predicted) | [3] |
| Density | 1.33±0.1 g/cm³ (Predicted) | [2] |
Synthesis of 2-(4-Cyanophenyl)benzothiazole
The most common and efficient method for the synthesis of 2-(4-cyanophenyl)benzothiazole is the condensation reaction between 2-aminothiophenol and 4-cyanobenzaldehyde. This reaction can be carried out under various conditions, often employing an oxidizing agent to facilitate the cyclization.
Experimental Protocol: Synthesis via Condensation Reaction
This protocol is based on established methods for the synthesis of 2-arylbenzothiazoles.
Materials:
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2-Aminothiophenol
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4-Cyanobenzaldehyde
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Ethanol
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Hydrogen peroxide (30% solution)
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Hydrochloric acid (concentrated)
Procedure:
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In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and 4-cyanobenzaldehyde (1.0 eq) in ethanol.
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To this solution, add a mixture of hydrogen peroxide (6.0 eq) and hydrochloric acid (3.0 eq) dropwise with stirring at room temperature.
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Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the product will precipitate out of the solution.
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Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-cyanophenyl)benzothiazole.
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Dry the purified product under vacuum.
Spectroscopic Characterization
The structural confirmation of the synthesized 2-(4-cyanophenyl)benzothiazole is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for 2-(4-Cyanophenyl)benzothiazole
| Technique | Observed Peaks/Signals |
| ¹H NMR | Data not explicitly available in search results. Expected signals would include aromatic protons on both the benzothiazole and cyanophenyl rings. |
| ¹³C NMR | Data not explicitly available in search results. Expected signals would include carbons of the benzothiazole and cyanophenyl rings, and the nitrile carbon. |
| FTIR (cm⁻¹) | Data not explicitly available in search results. Expected characteristic peaks would include C≡N stretching (around 2220-2240 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹). |
| Mass Spec. (m/z) | Data not explicitly available in search results. The expected molecular ion peak [M]⁺ would be at m/z 236. |
Note: While specific experimental data for the title compound was not found, the table outlines the expected spectroscopic features based on the analysis of similar benzothiazole derivatives.
Experimental and Logical Workflows
The process of synthesizing and characterizing 2-(4-cyanophenyl)benzothiazole follows a logical workflow, from starting materials to the final, structurally confirmed product.
Caption: Experimental workflow for the synthesis and characterization of 2-(4-cyanophenyl)benzothiazole.
Biological Relevance and Potential Signaling Pathways
Derivatives of 2-phenylbenzothiazole have garnered significant attention for their potent anticancer activities.[4][5] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that are frequently dysregulated in cancer.
While the specific signaling pathways affected by 2-(4-cyanophenyl)benzothiazole have not been definitively elucidated, based on studies of structurally related compounds, it is hypothesized to interfere with pro-survival and proliferative signaling cascades.
Caption: Hypothesized signaling pathways modulated by 2-phenylbenzothiazole derivatives in cancer cells.
Conclusion
2-(4-Cyanophenyl)benzothiazole is a synthetically accessible compound with a well-defined molecular structure. Its structural features and the known biological activities of related compounds suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further detailed biological evaluations are warranted to fully elucidate its mechanism of action and therapeutic potential. This guide provides a foundational resource for researchers and scientists to build upon in their future investigations of this promising molecule.
